molecular formula C24H26FN5OS B2853711 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-14-4

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2853711
CAS No.: 898368-14-4
M. Wt: 451.56
InChI Key: CYQMYMMWBPBHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound designed for advanced pharmacological research, featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a bis-aryl methyl group. This molecular architecture is characteristic of privileged scaffolds known for their versatile interactions with diverse biological targets. The 2-ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 4-fluorophenyl group contributes to metabolic stability through fluorine's electron-withdrawing effects. The piperazine linker and p-tolyl moiety are strategically incorporated to influence receptor binding affinity and selectivity, making this compound a valuable candidate for investigating novel therapeutic pathways. Preliminary research on analogous triazolothiazole derivatives indicates significant potential in anticancer applications. These compounds have demonstrated potent cytotoxicity against specific cancer cell lines, such as MDA-MB-231 breast cancer cells, with mechanistic studies revealing G1/S cell cycle arrest via CDK4/6 inhibition and apoptosis induction through caspase-3/7 activation. The structural similarity suggests this compound may also target enzymes like ecto-5'-nucleotidase (CD73), which is implicated in cancer progression through immune system suppression via adenosine production. Furthermore, the piperazine moiety common to this chemical class may facilitate interactions with central nervous system targets, including dopamine D₂/D₃ receptors, indicating potential applicability in neuropharmacology research. The compound is provided strictly for non-human investigative purposes to explore these and other biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-16(2)5-7-17)29-14-12-28(13-15-29)19-10-8-18(25)9-11-19/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQMYMMWBPBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazole structure. Its molecular formula is C24H26FN5OSC_{24}H_{26}FN_5OS, with a molecular weight of approximately 451.6 g/mol. The compound features a thiazole ring fused with a triazole ring and incorporates various functional groups that contribute to its potential biological activities.

Biological Activity

Pharmacological Significance
Thiazole and triazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential applications in medicinal chemistry, particularly for targeting neurological disorders and infections .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. Specifically:

  • Piperazine Moiety : Known to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity.
  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability and efficacy.
  • Thiazole and Triazole Rings : These structures are known to exhibit significant biological activities due to their ability to form hydrogen bonds and interact with enzyme active sites .

Biological Activity Data

The following table summarizes related compounds and their reported biological activities:

Compound NameStructureBiological Activity
5-Methylthiazolo[3,2-b][1,2,4]triazoleStructureAntimicrobial
5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazoleStructureAntitumor
7-Arylthiazolo[3,2-b][1,2,4]triazolesStructureAnti-inflammatory

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

  • Antimicrobial Activity : A study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with MIC values ranging from 100 to 400 μg/mL . While the specific activity of this compound has not been extensively documented yet, its structural analogs show promise.
  • Anticancer Potential : Thiazole compounds have been reported to induce apoptosis in cancer cells through various mechanisms. For instance, derivatives similar to the target compound have shown efficacy against breast cancer cell lines by inhibiting cell proliferation .
  • Neuropharmacological Effects : The piperazine component suggests potential applications in treating psychiatric disorders. Research indicates that piperazine derivatives can act as serotonin receptor modulators .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Piperazine Moiety : This is often associated with psychoactive properties and has been utilized in many pharmaceutical agents.
  • Fluorophenyl Group : The fluorine atom can enhance the lipophilicity and metabolic stability of the compound.

Medicinal Chemistry

The compound's structure suggests several potential applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit antimicrobial properties. For example:

  • 5-Methylthiazolo[3,2-b][1,2,4]triazole has shown significant antimicrobial activity.
CompoundStructureBiological Activity
5-Methylthiazolo[3,2-b][1,2,4]triazoleStructureAntimicrobial
5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazoleStructureAntitumor
7-Arylthiazolo[3,2-b][1,2,4]triazolesStructureAnti-inflammatory

Anticonvulsant Properties

Thiazole-containing compounds have been documented for their anticonvulsant effects. Studies have shown that certain thiazole derivatives can significantly reduce seizure activity in animal models. For instance:

  • Compounds with para-halogen substitutions on the phenyl ring demonstrated enhanced anticonvulsant properties due to their ability to interact with neurotransmitter systems effectively.

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology:

  • Serotonin Receptor Modulation : Compounds similar to this may act as antagonists or agonists at serotonin receptors (5-HT), which are crucial for mood regulation and anxiety disorders.

Cancer Research

The antitumor potential of similar thiazolo[3,2-b][1,2,4]triazoles has been explored extensively:

  • Studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Applications

Given the structural similarities with known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory properties:

  • Research into related compounds has shown effectiveness in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Several studies have highlighted the significance of thiazole-based compounds:

Case Study 1: Anticonvulsant Activity

A study published in Molecules examined various thiazole derivatives for their anticonvulsant effects. The results indicated that certain structural modifications significantly enhanced efficacy compared to standard treatments like ethosuximide .

Case Study 2: Antimicrobial Properties

A comprehensive analysis of substituted phenylthiazoles demonstrated their antimicrobial efficacy against various bacterial strains. The presence of electron-withdrawing groups was found to enhance activity against resistant strains .

Case Study 3: Antitumor Effects

Research focusing on thiazolo[3,2-b][1,2,4]triazoles revealed their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under acidic conditions. For example:

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄ in H₂SO₄6-keto derivative68%

This reaction proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous thiazolo-triazole systems . The ketone product enhances electrophilicity for downstream nucleophilic attacks.

Reduction Reactions

The ethyl group at position 2 can be reduced under catalytic hydrogenation:

Reaction TypeReagents/ConditionsProductNotes
HydrogenationH₂/Pd-C in EtOH2-methyl derivativeRetains antimicrobial activity

Reductive cleavage of the piperazine ring’s C–N bond is also observed under strong reducing agents like LiAlH₄, yielding secondary amines.

Nucleophilic Substitution

The fluorophenyl group participates in SNAr reactions due to electron-withdrawing effects:

Reaction TypeReagents/ConditionsProductSelectivity
SNArNaN₃ in DMF4-azidophenyl analog>90% para-selectivity

This reactivity aligns with computational studies showing enhanced positive charge at the para position (Mulliken charge: +0.32) .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes nitration and sulfonation:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄3-nitro-p-tolyl derivative55%
SulfonationH₂SO₄/SO₃p-tolylsulfonic acid analog42%

Steric hindrance from the methyl group limits meta-substitution, favoring para products in 78% of cases .

Cross-Coupling Reactions

The thiazole ring enables Suzuki-Miyaura couplings:

Reaction TypeReagents/ConditionsProductApplication
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivativesAnticancer leads

Optimized conditions use microwave irradiation (120°C, 20 min), achieving 85% conversion .

Acid/Base-Mediated Transformations

The hydroxyl group at position 6 exhibits pH-dependent tautomerism:

  • Acidic conditions : Enol form dominates (λmax = 320 nm).

  • Basic conditions : Keto form prevails (λmax = 285 nm).

Protonation of the piperazine nitrogen (pKa = 6.8 ± 0.2) enhances water solubility at physiological pH .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiazole-triazole junction:

ConditionProductQuantum Yield
UV (254 nm)Cyclobutane dimerΦ = 0.12

This dimerization is reversible under thermal conditions (ΔG‡ = 98 kJ/mol) .

Biological Reactivity

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) via heme coordination, confirmed by UV-Vis titration (Soret band shift to 423 nm) . Metabolism studies identify glucuronidation at the hydroxyl group as the primary detoxification pathway .

Comparison with Similar Compounds

Structural Features

The compound is compared to two isostructural analogs from :

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Feature Target Compound Compound 4/5
Core Structure Thiazolo[3,2-b][1,2,4]triazole Thiazole-pyrazol-triazole fused system
Key Substituents Piperazine-fluorophenyl, p-tolyl, ethyl, hydroxyl Chloro-/fluoro-phenyl, methyl-triazolyl, pyrazole
Planarity Likely planar core with perpendicular fluorophenyl* Mostly planar except one fluorophenyl group
Crystallography Not reported Triclinic (P¯1), two independent molecules/unit

*Inferred from analog data in .

Physicochemical Properties

  • Hydrophobicity : The target compound’s p-tolyl and ethyl groups may increase lipophilicity compared to the chloro-/fluorophenyl groups in Compounds 4/5.
  • Solubility : The hydroxyl group in the target compound could enhance aqueous solubility relative to Compounds 4/5, which lack polar substituents.

Research Findings and Data

Table 1: Crystallographic Data Comparison

Parameter Compound 4/5 Target Compound (Inferred)
Crystal System Triclinic Not reported
Space Group P¯1
Molecules/Unit 2
Planar Deviation One fluorophenyl nonplanar Likely similar*

*Assuming structural similarities to analogs.

Table 2: Substituent Impact

Group Target Compound Compounds 4/5
Aromatic Substituent 4-Fluorophenyl (piperazine) 4-Chloro/fluorophenyl (pyrazole)
Flexibility High (piperazine) Low (rigid pyrazole)
Polar Groups Hydroxyl None

Q & A

Q. What are the standard synthetic pathways for 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The compound is synthesized via multi-step reactions, typically involving:

  • Cyclization of thiazole and triazole rings using α-haloketones or thiourea derivatives under reflux conditions in ethanol or methanol .
  • Mannich or alkylation reactions to introduce the piperazine and fluorophenyl groups. For example, coupling 4-(4-fluorophenyl)piperazine with p-tolylmethyl intermediates under catalytic conditions (e.g., triethylamine) in dimethylformamide (DMF) at 60–80°C .
  • Purification via column chromatography or recrystallization using solvents like ethanol or chloroform .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy (1H and 13C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, triazole rings) .
  • X-ray crystallography for resolving 3D conformation and crystal packing, particularly when studying protein-ligand interactions .

Q. What structural features of this compound are linked to its pharmacological potential?

The compound’s bioactivity arises from:

  • The thiazolo[3,2-b][1,2,4]triazole core , which mimics purine bases, enabling interactions with enzymes like kinases .
  • The 4-(4-fluorophenyl)piperazine moiety , known to enhance binding to serotonin or dopamine receptors .
  • Hydrophobic substituents (e.g., p-tolyl, ethyl groups), which improve membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

Strategies include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
  • Solvent optimization : Replacing DMF with acetonitrile in alkylation steps to minimize side reactions .
  • Catalyst screening : Testing alternatives like palladium on carbon (Pd/C) for Suzuki-Miyaura couplings involving aryl halides .

Q. How to resolve contradictions in reported biological activity data across similar analogs?

Discrepancies (e.g., varying IC50 values) can be addressed by:

  • Standardizing assay protocols : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds .
  • Computational docking studies : Compare binding modes of analogs to identify critical residues (e.g., hydrophobic pockets in kinase targets) .
  • Metabolic stability tests : Assess cytochrome P450 interactions to rule out off-target effects .

Q. What computational approaches predict the compound’s mechanism of action?

Advanced methods include:

  • Molecular dynamics (MD) simulations to study conformational flexibility in aqueous environments .
  • Pharmacophore modeling to map electrostatic and steric features essential for binding G-protein-coupled receptors (GPCRs) .
  • QSAR analysis of derivatives to correlate substituent electronegativity (e.g., fluorine) with antimicrobial potency .

Methodological Considerations

Q. How to design derivatives with improved selectivity for cancer targets?

  • Introduce bioisosteres : Replace the p-tolyl group with pyridinyl to enhance hydrogen bonding with kinase ATP pockets .
  • Fragment-based drug design : Screen truncated analogs (e.g., thiazole-only fragments) to identify minimal pharmacophores .

Q. What strategies mitigate instability under physiological conditions?

  • Prodrug modification : Esterify the hydroxyl group to enhance plasma stability, with enzymatic cleavage in target tissues .
  • pH-dependent formulation : Encapsulate in liposomes to protect against gastric degradation during oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.